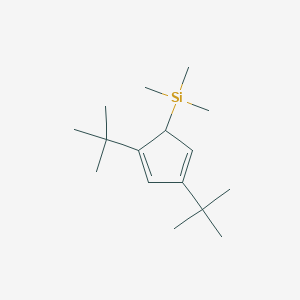![molecular formula C24H33NO2 B14300388 Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl- CAS No. 118980-75-9](/img/structure/B14300388.png)
Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] is a complex organic compound characterized by its unique structure, which includes phenolic groups and a cyclohexylimine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] typically involves the reaction of 4,6-dimethylphenol with cyclohexylamine in the presence of formaldehyde. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] involves its interaction with various molecular targets:
Phenolic Groups: Act as antioxidants by scavenging free radicals.
Imine Group: Can form Schiff bases with aldehydes and ketones, leading to various biological activities.
Pathways Involved: The compound may modulate oxidative stress pathways and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] stands out due to its unique cyclohexylimine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar phenolic compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
118980-75-9 |
|---|---|
Molekularformel |
C24H33NO2 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-[[cyclohexyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H33NO2/c1-16-10-18(3)23(26)20(12-16)14-25(22-8-6-5-7-9-22)15-21-13-17(2)11-19(4)24(21)27/h10-13,22,26-27H,5-9,14-15H2,1-4H3 |
InChI-Schlüssel |
BSLZYIPNYCEQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CN(CC2=CC(=CC(=C2O)C)C)C3CCCCC3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
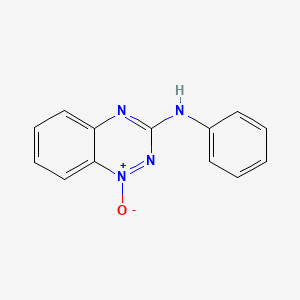
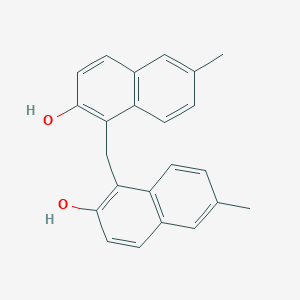
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
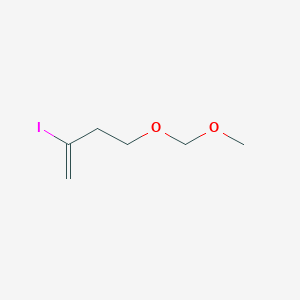
![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
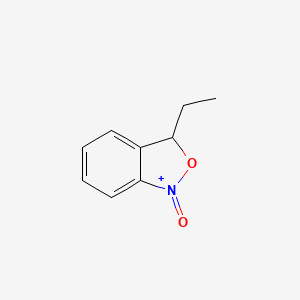
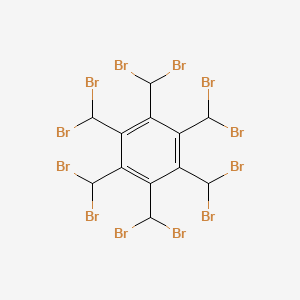
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
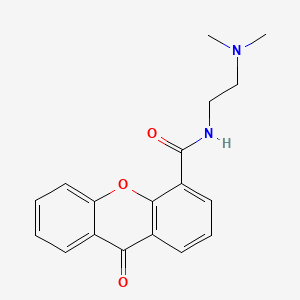

![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
